N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide
Description
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-methyl-1-(1-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-9(6-4-3-5-7-9)8-13(11,12)10-2/h10H,3-8H2,1-2H3 |
InChI Key |
SYCCAGWHFUFFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CS(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of Methylamine with 1-Methylcyclohexyl Chloride Derivatives
This method involves the nucleophilic substitution of a suitable alkyl halide with methylamine:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 1-methylcyclohexyl chloride | Methylcyclohexane + N-chlorosuccinimide (NCS) or SOCl₂ | Typically high yield; requires controlled conditions to prevent poly-chlorination |
| 2 | Nucleophilic substitution with methylamine | Methylamine in ethanol or methanol, reflux | Moderate to high yield; reaction monitored via TLC |
Limitations: Over-alkylation and formation of secondary amines can occur; hence, reaction conditions must be optimized to favor mono-alkylation.
Formation of the Amine via Reductive Amination
An alternative involves reductive amination of the corresponding ketone:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 1-methylcyclohexanone | Methylation of cyclohexanone | High yield, commercially available or synthesized via methylation of cyclohexanone |
| 2 | Reductive amination with methylamine | Methylamine + NaBH₃CN or catalytic hydrogenation | Efficient, high selectivity, suitable for scale-up |
Advantages: Produces a more controlled amine intermediate with fewer side products.
Amidation and Sulfonamide Formation
The final step involves converting the amine into the sulfonamide:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of amine with sulfonyl chloride | N-Methyl-1-(1-methylcyclohexyl)methanesulfonyl chloride + base (e.g., pyridine or triethylamine) | High yield; reaction performed at 0-25°C |
| 2 | Purification | Acid-base workup, recrystallization | Purity >98%; suitable for pharmaceutical applications |
Specific Methodologies Verified in Literature
Patent-Driven Synthesis (WO2004080945A1)
A notable patent describes an impurity-free, scalable process involving the reaction of N-methylformamide with 1-chloromethylnaphthalene, followed by hydrolysis to generate the amine. Although focused on related compounds, the methodology demonstrates the utility of formamide derivatives as amine precursors, which could be adapted for the target compound by substituting appropriate cyclohexyl derivatives.
Multi-Step Synthesis via Cyclohexyl Precursors
Research indicates that starting from methylcyclohexyl derivatives, the synthesis proceeds through halogenation, amination, and sulfonamide formation:
- Halogenation: Methylcyclohexane is converted to methylcyclohexyl halides.
- Amination: Nucleophilic substitution with methylamine.
- Sulfonamide Formation: Reaction with sulfonyl chlorides yields the desired sulfonamide.
Enantioselective and Optimized Protocols
Although no direct enantioselective synthesis is documented for this specific compound, analogous methods involve chiral catalysts or auxiliaries during the amination or sulfonamide formation stages to control stereochemistry.
Data Summary Table
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation | Methylcyclohexyl chloride | Methylamine | Nucleophilic substitution | Simple, scalable | Over-alkylation risk |
| Reductive amination | Methylcyclohexanone | Methylamine + NaBH₃CN | Reductive amination | High selectivity | Requires ketone precursor |
| Sulfonamide formation | Amine + Sulfonyl chloride | Pyridine or TEA | Nucleophilic acyl substitution | High yield, straightforward | Moisture-sensitive |
Chemical Reactions Analysis
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonamide functional group into various molecules. This can be useful in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonamide groups in enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Sulfonamide Derivatives
Research Findings and Trends
- Synthetic Flexibility : Sulfonamides with aliphatic substituents (e.g., cyclohexyl) are often synthesized via nucleophilic substitution, while aromatic derivatives may require Ullmann or Buchwald-Hartwig coupling .
- Biological Activity : Cyclohexyl groups improve metabolic stability in vivo compared to phenyl or heteroaryl groups, as seen in Oclacitinib’s pharmacokinetic profile .
- Environmental Impact : Halogenated sulfonamides (e.g., tolylfluanid) exhibit longer environmental half-lives, raising concerns about bioaccumulation .
Biological Activity
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide is a sulfonamide compound with potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a methanesulfonamide group linked to a methylcyclohexyl moiety. Its unique structure is illustrated below:
The presence of the methyl group on both the nitrogen atom and the cyclohexane ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to simpler sulfonamides.
Antimicrobial Properties
Sulfonamides have long been recognized for their antimicrobial properties. This compound may exhibit similar activities due to its structural features. Preliminary studies suggest that this compound could act against various bacterial strains, although specific data on its efficacy is limited.
Table 1: Comparison of Antimicrobial Activity of Sulfonamides
| Compound Name | Antimicrobial Activity | Notes |
|---|---|---|
| This compound | Potentially active | Structural similarity to known sulfonamides |
| Sulfanilamide | Broad-spectrum | Established antimicrobial activity |
| N-Acetylsulfamethoxazole | Antibiotic | Used clinically for bacterial infections |
The mechanism by which sulfonamides exert their antimicrobial effects typically involves the inhibition of bacterial folate synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, crucial for synthesizing folate from para-aminobenzoic acid (PABA) . While specific studies on this compound's mechanism are scarce, it is hypothesized that it may share similar pathways due to its structural characteristics.
Potential as a Therapeutic Agent
Given its structural properties, this compound shows promise as a therapeutic agent in various fields:
- Antimicrobial Treatments : Its potential efficacy against bacteria suggests applications in treating infections.
- Antiviral Properties : Initial findings indicate possible antiviral activities, warranting further investigation into its use against viral pathogens .
Case Study: Antimicrobial Activity
A study exploring the antimicrobial effects of various sulfonamides highlighted that modifications in the sulfonamide structure can significantly enhance their activity against resistant bacterial strains. While specific results for this compound are not yet published, ongoing research aims to evaluate its effectiveness in this context .
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamides indicates that small changes in molecular structure can lead to significant differences in biological activity. For instance:
- Increased Lipophilicity : The methyl groups on the nitrogen and cyclohexane ring enhance the compound's ability to penetrate biological membranes.
- Binding Affinity : Modifications can alter binding affinities to target enzymes or receptors involved in disease processes .
Table 2: Structural Features Influencing Activity
| Compound Name | Structural Feature | Impact on Activity |
|---|---|---|
| This compound | Methyl groups | Enhanced lipophilicity |
| Methanesulfonamide | Simple structure | Lower membrane permeability |
| N,N-Dimethylmethanesulfonamide | Two methyl groups | Increased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
